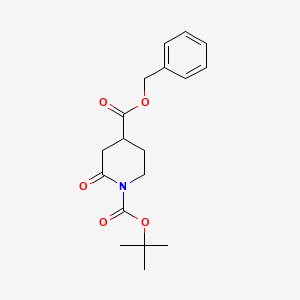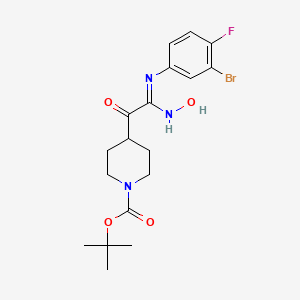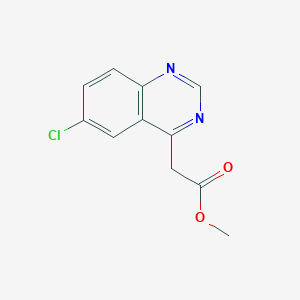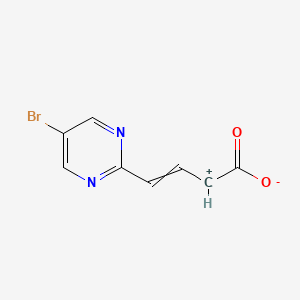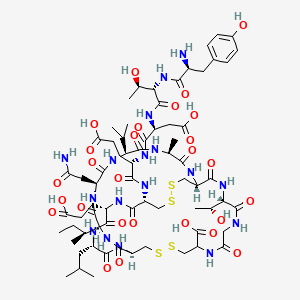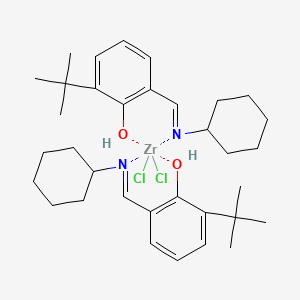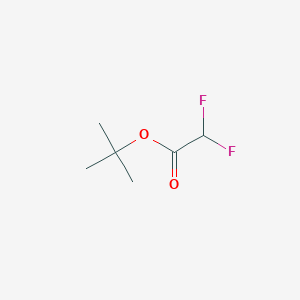
tert-Butyl difluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl difluoroacetate: is an organic compound with the molecular formula C6H10F2O2. It is a derivative of acetic acid where the hydrogen atoms are replaced by a tert-butyl group and two fluorine atoms. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl difluoroacetate can be synthesized through several methods. One common method involves the reaction of tert-butyl alcohol with difluoroacetic acid in the presence of a catalyst. The reaction typically requires an acidic or basic environment to proceed efficiently. Another method involves the use of tert-butyl hydroperoxide and difluoroacetic anhydride under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification processes. These processes often involve the use of tert-butyl alcohol and difluoroacetic acid, with the reaction being catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl difluoroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form difluoroacetic acid and tert-butyl alcohol.
Reduction: It can be reduced to form difluoroethanol and tert-butyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the difluoroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Difluoroacetic acid and tert-butyl alcohol.
Reduction: Difluoroethanol and tert-butyl alcohol.
Substitution: Various substituted difluoroacetates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl difluoroacetate is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: this compound is used in the pharmaceutical industry for the synthesis of drug candidates. Its fluorinated nature can enhance the metabolic stability and bioavailability of drugs .
Industry: In industrial applications, this compound is used as a solvent and intermediate in the production of various chemicals. Its stability and reactivity make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl difluoroacetate involves its ability to undergo nucleophilic substitution reactions. The difluoroacetate group can be replaced by other nucleophiles, leading to the formation of new compounds. This reactivity is due to the electron-withdrawing nature of the fluorine atoms, which makes the carbonyl carbon more susceptible to nucleophilic attack .
Comparison with Similar Compounds
tert-Butyl trifluoroacetate: Similar in structure but contains three fluorine atoms instead of two.
tert-Butyl acetate: Lacks fluorine atoms and has different reactivity.
tert-Butyl chloroacetate: Contains a chlorine atom instead of fluorine, leading to different chemical properties
Uniqueness: tert-Butyl difluoroacetate is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
tert-butyl 2,2-difluoroacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c1-6(2,3)10-5(9)4(7)8/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRMDFYXWQSOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
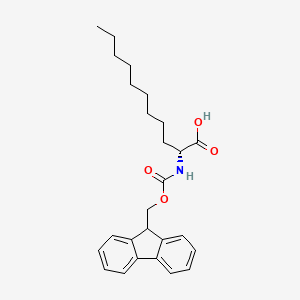
![tert-butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate hydrochloride](/img/structure/B6299508.png)
![[3,3'-Bipyridine]-6,6'-dicarboxylic acid dihydrate](/img/structure/B6299514.png)
![[2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid](/img/structure/B6299521.png)
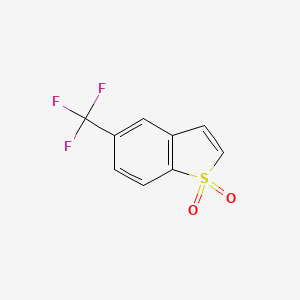
![4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid](/img/structure/B6299527.png)
